molecular formula C25H24N2O5S B2716301 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine CAS No. 1251683-04-1

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine

Cat. No.: B2716301
CAS No.: 1251683-04-1
M. Wt: 464.54
InChI Key: IBDJZEVFXKQJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine: is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of ethoxy, dimethoxy, and phenylsulfonyl groups attached to the quinoline core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer condensation, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides.

    Dimethoxylation: The dimethoxy groups are typically introduced through methylation reactions using methanol and a suitable catalyst.

    Phenylsulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or sulfides, respectively.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or sulfides.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding assays, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-1,3-dimethyl-1H-pyrazolo(3,4-b)quinolin-4-amine
  • N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
  • N-(4-methoxyphenyl)-6-methylpyrimidin-2-amine

Uniqueness

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine is unique due to the combination of ethoxy, dimethoxy, and phenylsulfonyl groups attached to the quinoline core. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-4-32-18-12-10-17(11-13-18)27-25-20-14-22(30-2)23(31-3)15-21(20)26-16-24(25)33(28,29)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDJZEVFXKQJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.